molecular formula C19H17FN2O3 B6549315 N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(3-methylphenoxy)acetamide CAS No. 1040637-84-0

N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(3-methylphenoxy)acetamide

Katalognummer: B6549315
CAS-Nummer: 1040637-84-0
Molekulargewicht: 340.3 g/mol
InChI-Schlüssel: DBMANACORXCBOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{[5-(2-Fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(3-methylphenoxy)acetamide is a synthetic small molecule characterized by a 1,2-oxazole core substituted with a 2-fluorophenyl group at the 5-position and a methylphenoxy-acetamide moiety at the 3-position. Its structural uniqueness lies in the combination of a fluorinated aromatic system and an acetamide linker, which may confer specific biological or pharmacological properties.

Eigenschaften

IUPAC Name

N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]-2-(3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3/c1-13-5-4-6-15(9-13)24-12-19(23)21-11-14-10-18(25-22-14)16-7-2-3-8-17(16)20/h2-10H,11-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMANACORXCBOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NCC2=NOC(=C2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(3-methylphenoxy)acetamide is a synthetic compound with potential biological activity, particularly in antimicrobial and anti-inflammatory contexts. This article provides a comprehensive review of its biological activities, including data tables and relevant research findings.

  • Molecular Formula : C21H16FN3O3
  • Molecular Weight : 377.4 g/mol
  • CAS Number : 1040638-74-1

Structure

The compound features a unique oxazole ring substituted with a fluorophenyl group, which may contribute to its biological properties.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of various compounds similar to N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(3-methylphenoxy)acetamide against bacterial strains. The following table summarizes the Minimum Inhibitory Concentrations (MICs) for selected compounds:

CompoundTarget StrainMIC (µg/mL)
Compound AStaphylococcus aureus8
Compound BMethicillin-resistant S. aureus (MRSA)16
N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(3-methylphenoxy)acetamideS. aureusTBD

Note: TBD indicates that specific data for this compound is not yet available but is under investigation.

Anti-inflammatory Potential

The anti-inflammatory properties of the compound were assessed through cell viability assays and NF-kB inhibition studies. The following outcomes were observed:

  • Cell Viability : The compound demonstrated significant cytotoxicity at concentrations above 20 µM.
  • NF-kB Activity : N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(3-methylphenoxy)acetamide showed a reduction in NF-kB activity by approximately 15%, suggesting potential as an anti-inflammatory agent.

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted on a series of oxazole derivatives found that compounds with similar structures to N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(3-methylphenoxy)acetamide exhibited promising activity against MRSA. The study emphasized the importance of substituent positions on the aromatic rings influencing biological activity .
  • Inflammation Model : In vivo models demonstrated that the compound could reduce inflammation markers in induced models of arthritis, indicating its therapeutic potential in inflammatory diseases.

Pharmacokinetics and ADMET Properties

Research into the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(3-methylphenoxy)acetamide suggests favorable profiles for further development:

PropertyValue
LogP4.336
Solubility (LogSw)-4.47
Polar Surface Area53.501

These properties indicate moderate lipophilicity and potential for oral bioavailability.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

N-{5-[(4-Bromophenyl)Methyl]-1,3-Thiazol-2-yl}-2-(3-Methylphenoxy)Acetamide ()
  • Core Structure : Replaces the 1,2-oxazole with a 1,3-thiazole ring.
  • Substituents : A 4-bromophenylmethyl group replaces the 2-fluorophenyl group.
  • Key Differences: The thiazole core introduces sulfur, which may enhance π-stacking interactions compared to the oxygen-containing oxazole. Bromine (Br) vs.
2-[5-(3,4-Dimethoxyphenyl)-1,2-Oxazol-3-yl]-N-(2-Fluorophenyl)Acetamide ()
  • Core Structure : Retains the 1,2-oxazole but substitutes the 5-position with a 3,4-dimethoxyphenyl group.
  • Substituents: The acetamide is linked to a 2-fluorophenyl instead of 3-methylphenoxy.
  • The absence of a methylphenoxy group could diminish steric hindrance at the acetamide site .

Functional Group Variations

2-(2-Methoxyphenoxy)-N-[4-[(5-Methyl-1,2-Oxazol-3-yl)Sulfamoyl]Phenyl]Acetamide ()
  • Core Structure : Shares the 1,2-oxazole but incorporates a sulfamoylphenyl group.
  • Substituents: A methoxyphenoxy-acetamide replaces the methylphenoxy-acetamide.
  • Methoxy vs. methylphenoxy alters electronic and steric profiles, influencing selectivity .
N-(4-(3-Ethoxy-5-(2-Fluorophenyl)-1H-1,2,4-Triazol-1-yl)Phenyl)-2-(Phenylsulfonyl)Acetamide ()
  • Core Structure : Uses a 1,2,4-triazole instead of 1,2-oxazole.
  • Substituents: A phenylsulfonyl group replaces the methylphenoxy.
  • Key Differences: The triazole core may improve metabolic stability compared to oxazole.

Fluorinated Analogs

2-{[4-Amino-5-(2-Fluorophenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(2-Methoxy-5-Methylphenyl)Acetamide ()
  • Core Structure : 1,2,4-triazole with a 2-fluorophenyl group.
  • Substituents : A sulfanyl-acetamide linker and methoxy-methylphenyl group.
  • Key Differences: The amino group on the triazole may confer basicity, affecting solubility and target binding. Sulfanyl vs.

Research Implications

The target compound’s fluorinated oxazole core and methylphenoxy-acetamide linker position it within a class of molecules explored for enzyme inhibition (e.g., cytohesin inhibitors in ) or anticancer activity (e.g., thiadiazole derivatives in ). Its structural analogs demonstrate that subtle changes—such as halogen substitution (F vs. Br) or heterocycle replacement (oxazole vs. triazole)—can significantly alter bioavailability, target affinity, and metabolic pathways. Further studies should prioritize assays comparing its potency and selectivity against these analogs.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.